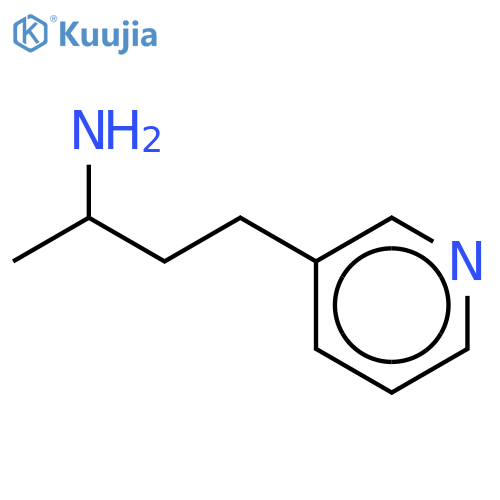

Cas no 88940-54-9 (4-(pyridin-3-yl)butan-2-amine)

4-(pyridin-3-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

-

- a-methyl-3-Pyridinepropanamine

- 3-Pyridinepropanamine, a-methyl-

- 4-(pyridin-3-yl)butan-2-amine

- AKOS005265319

- SCHEMBL7474917

- CS-0225200

- alpha-methyl-3-pyridinepropanamine

- KBOALNGTKBBWOW-UHFFFAOYSA-N

- 88940-54-9

- EN300-1230986

-

- インチ: InChI=1S/C9H14N2/c1-8(10)4-5-9-3-2-6-11-7-9/h2-3,6-8H,4-5,10H2,1H3

- InChIKey: KBOALNGTKBBWOW-UHFFFAOYSA-N

- ほほえんだ: CC(CCC1=CN=CC=C1)N

計算された属性

- せいみつぶんしりょう: 150.115698455g/mol

- どういたいしつりょう: 150.115698455g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 104

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.8

- トポロジー分子極性表面積: 38.9Ų

4-(pyridin-3-yl)butan-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1230986-1.0g |

4-(pyridin-3-yl)butan-2-amine |

88940-54-9 | 95% | 1g |

$0.0 | 2023-06-08 | |

| 1PlusChem | 1P01ZZDK-1g |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 1g |

$1722.00 | 2024-04-20 | |

| Aaron | AR01ZZLW-250mg |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 250mg |

$941.00 | 2025-02-14 | |

| 1PlusChem | 1P01ZZDK-2.5g |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 2.5g |

$3314.00 | 2024-04-20 | |

| 1PlusChem | 1P01ZZDK-10g |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 10g |

$7199.00 | 2024-04-20 | |

| 1PlusChem | 1P01ZZDK-50mg |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 50mg |

$448.00 | 2024-04-20 | |

| Aaron | AR01ZZLW-50mg |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 50mg |

$454.00 | 2025-02-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295870-1g |

4-(Pyridin-3-yl)butan-2-amine |

88940-54-9 | 98% | 1g |

¥10443.00 | 2024-04-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295870-250mg |

4-(Pyridin-3-yl)butan-2-amine |

88940-54-9 | 98% | 250mg |

¥5167.00 | 2024-04-26 | |

| 1PlusChem | 1P01ZZDK-250mg |

alpha-Methyl-3-pyridinepropanamine |

88940-54-9 | 95% | 250mg |

$885.00 | 2024-04-20 |

4-(pyridin-3-yl)butan-2-amine 関連文献

-

Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Marianne R. Sommer,Lauriane Alison,Clara Minas,Elena Tervoort,Patrick A. Rühs,André R. Studart Soft Matter, 2017,13, 1794-1803

-

Chunqian Zhang,Fan Yang,Dalin Zhang,Xu Zhang,Chunlai Xue,Yuhua Zuo,Chuanbo Li,Buwen Cheng,Qiming Wang RSC Adv., 2015,5, 15940-15943

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

4-(pyridin-3-yl)butan-2-amineに関する追加情報

4-(Pyridin-3-yl)butan-2-amine: A Comprehensive Overview

4-(Pyridin-3-yl)butan-2-amine (CAS No. 88940-54-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(2-aminoethyl)pyridine, is characterized by its unique structural features, which include a pyridine ring and an amino group attached to a butyl chain. These properties make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(pyridin-3-yl)butan-2-amine consists of a pyridine ring connected to a butyl chain with an amino group at the second carbon position. This arrangement provides the molecule with both aromatic and aliphatic characteristics, which can influence its reactivity and biological activity. The pyridine ring, a six-membered heterocyclic aromatic compound, is known for its basicity and ability to form stable complexes with metal ions. The amino group, on the other hand, can participate in hydrogen bonding and other intermolecular interactions, making the compound highly versatile in terms of its chemical reactivity and biological interactions.

In recent years, 4-(pyridin-3-yl)butan-2-amine has been the subject of extensive research due to its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors and enzymes. For instance, studies have shown that this compound can act as a modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in numerous physiological processes, including neurotransmission and neuromodulation. The ability to modulate nAChRs makes 4-(pyridin-3-yl)butan-2-amine a promising candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Beyond its potential as a receptor modulator, 4-(pyridin-3-yl)butan-2-amine has also been investigated for its anti-inflammatory properties. Inflammatory diseases are characterized by excessive production of pro-inflammatory cytokines and chemokines, which can lead to tissue damage and chronic inflammation. Research has demonstrated that 4-(pyridin-3-yl)butan-2-amine can inhibit the production of these pro-inflammatory mediators, thereby reducing inflammation and promoting tissue repair. This property makes it a potential therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease.

The synthesis of 4-(pyridin-3-yl)butan-2-amine has been optimized through various methods, including transition-metal-catalyzed cross-coupling reactions and nucleophilic substitution reactions. These synthetic routes have been refined to improve yield and purity, making it feasible to produce large quantities of the compound for both research and commercial purposes. The availability of high-purity 4-(pyridin-3-yl)butan-2-amine is crucial for ensuring the reliability and reproducibility of experimental results in preclinical studies.

Clinical trials involving 4-(pyridin-3-yl)butan-2-amine-based compounds have shown promising results in terms of safety and efficacy. For example, a phase II clinical trial evaluating the use of a derivative of 4-(pyridin-3-yl)butan-2-amine in patients with mild cognitive impairment (MCI) demonstrated significant improvements in cognitive function compared to placebo. These findings suggest that further clinical development of this compound could lead to new treatments for cognitive disorders.

In addition to its therapeutic potential, 4-(pyridin-3-yl)butan-2-amine has also found applications in other areas of research. For instance, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. The ability to modify the pyridine ring or the amino group allows chemists to fine-tune the properties of these derivatives, making them suitable for various applications in drug discovery and development.

The environmental impact of compounds like 4-(pyridin-3-yl)butan-2-amine is another important consideration in their development and use. Studies have shown that this compound is biodegradable under certain conditions, which reduces its potential for environmental accumulation. However, ongoing research is necessary to fully understand its environmental fate and ensure that it can be used safely without adverse ecological effects.

In conclusion, 4-(pyridin-3-y\-l)butan\-2\-am\-ine (CAS No. 88940\-54\-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting neurological disorders, inflammatory diseases, and other conditions. Ongoing research continues to uncover new applications and optimize synthetic methods, paving the way for future advancements in drug discovery and development.

88940-54-9 (4-(pyridin-3-yl)butan-2-amine) 関連製品

- 90565-27-8(1-(3-Pyridyl)-1-butylamine)

- 41038-69-1(3-(Pyridin-3-yl)propan-1-amine)

- 343271-89-6(1-(3-pyridinyl)-1-pentanamine)

- 896283-78-6(N-3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl-3-methanesulfonylbenzamide)

- 1247181-09-4(3-(2,3-Dimethoxyphenyl)-3-hydroxypropanoic acid)

- 380430-67-1(2,3,6-Trimethoxyphenylboronic acid)

- 898650-43-6(3-(2-fluorophenyl)amino-6-(4-methylphenyl)methyl-4,5-dihydro-1,2,4-triazin-5-one)

- 1595045-13-8(5-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)benzaldehyde)

- 2139094-49-6(2-{(benzyloxy)carbonylamino}-6-hydroxyheptanoic acid)

- 1796903-52-0(1-(1,3-benzoxazol-2-yl)-N-(4-sulfamoylphenyl)pyrrolidine-2-carboxamide)